molecular formula C16H12FN3O2 B3011258 N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 898349-74-1

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B3011258
CAS No.: 898349-74-1
M. Wt: 297.289
InChI Key: USJQVDKPOPVCFQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.289. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Crystal Structure : N1-(2-cyanophenyl)-N2-(4-fluorobenzyl)oxalamide derivatives have been synthesized and characterized, with their structures confirmed via X-ray crystallography. These compounds often feature interesting crystal packing and intermolecular hydrogen bonds, providing insights into molecular interactions and geometry (Özbey et al., 2004).

Pharmaceutical and Biological Research

  • Na+/Ca2+ Exchange Inhibition : Certain derivatives have shown potential in pharmacology, such as inhibiting the Na+/Ca2+ exchange in cellular models. This inhibition suggests potential therapeutic applications in neurological and cardiac conditions (Iwamoto & Kita, 2006).
  • Orexin Receptor Antagonism : Compounds structurally related to this compound have been evaluated for their role in modulating orexin receptors, which could be significant in treating compulsive disorders and binge eating (Piccoli et al., 2012).

Chemical and Material Science Applications

  • Reactivity Studies : The reactivity of oxalamide-based compounds, including those similar to this compound, has been a subject of study. This research provides valuable insights into the chemical behavior of these compounds, which can be crucial in developing new materials and catalysts (Braun et al., 2012).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-7-5-11(6-8-13)10-19-15(21)16(22)20-14-4-2-1-3-12(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJQVDKPOPVCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.